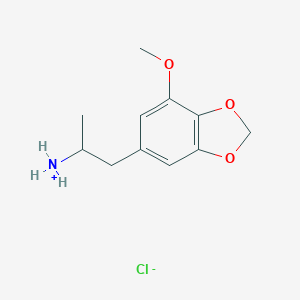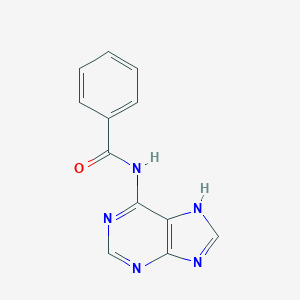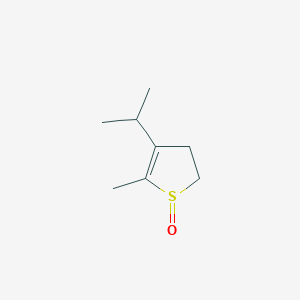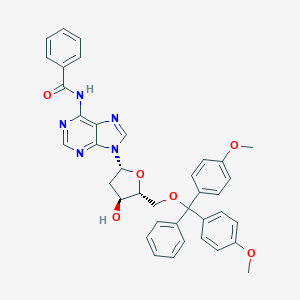
1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMDA (hydrochloride), also known as 3-methoxy-4,5-methylenedioxyamphetamine hydrochloride, is a psychedelic and entactogen compound belonging to the amphetamine class. It is an analogue of lophophine, MDA, and MDMA. This compound was first described by Alexander Shulgin in his book “PiHKAL” (Phenethylamines I Have Known And Loved). MMDA (hydrochloride) is known for its psychoactive effects, which include euphoria, enhanced empathy, and visual hallucinations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMDA (hydrochloride) typically involves the following steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring structure. This can be achieved by reacting catechol with methylene chloride in the presence of a base such as potassium carbonate.
Methoxylation: The next step involves the introduction of a methoxy group at the 3-position of the benzodioxole ring. This is typically done using methyl iodide and a strong base like sodium hydride.
Amidation: The final step involves the formation of the amphetamine backbone. This is achieved by reacting the methoxylated benzodioxole with nitroethane in the presence of a reducing agent such as lithium aluminum hydride, followed by hydrolysis and reduction to yield MMDA (hydrochloride).
Industrial Production Methods
Industrial production of MMDA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: MMDA (hydrochloride) can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert MMDA (hydrochloride) to its corresponding amine derivatives using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
MMDA (hydrochloride) has been studied for various scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in psychotherapy, particularly for its empathogenic properties.
Industry: Utilized in the synthesis of other psychoactive compounds and as a standard in forensic toxicology.
Mechanism of Action
MMDA (hydrochloride) exerts its effects primarily through its action on the serotonin system. It acts as a serotonin releasing agent and a 5-HT2A receptor agonist. By increasing the release of serotonin and stimulating 5-HT2A receptors, MMDA (hydrochloride) induces its characteristic psychedelic and empathogenic effects. The compound does not significantly affect dopamine release, which distinguishes it from other amphetamines .
Comparison with Similar Compounds
Similar Compounds
MDA (3,4-methylenedioxyamphetamine): Similar in structure but lacks the methoxy group at the 3-position.
MDMA (3,4-methylenedioxymethamphetamine): Similar in structure but has an additional methyl group on the nitrogen atom.
Lophophine (3-methoxy-4,5-methylenedioxyphenethylamine): Similar in structure but lacks the amphetamine backbone.
Uniqueness
MMDA (hydrochloride) is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Unlike MDA and MDMA, MMDA (hydrochloride) has a methoxy group at the 3-position, which influences its interaction with serotonin receptors and its overall psychoactive profile .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
60676-84-8 |
|---|---|
Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(12)3-8-4-9(13-2)11-10(5-8)14-6-15-11;/h4-5,7H,3,6,12H2,1-2H3;1H |
InChI Key |
HULCPMREEFWFRE-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C(=C1)OC)OCO2)[NH3+].[Cl-] |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)OC)OCO2)N.Cl |
| 60676-84-8 | |
Related CAS |
13674-05-0 (Parent) |
Synonyms |
3-MeO MDA; 3-methoxy MDA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)

